

BLU0588: A Technical Guide to a Potent and Selective PRKACA Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BLU0588 is a potent and selective, orally active inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA).[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **BLU0588**, with a focus on its potential as a therapeutic agent for fibrolamellar carcinoma (FLC). Detailed experimental protocols for key assays and data are presented to support further research and development.

Chemical Structure and Properties

BLU0588, with the IUPAC name N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide, is a small molecule inhibitor targeting PRKACA.[5] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C26H25N5O	[2][4][5]
Molecular Weight	423.51 g/mol	[2][4][5]
CAS Number	2810747-78-3	[2][4]
IC50 (PRKACA)	1 nM	[1][3]
Dissociation Constant (Kd)	4 nM	[1][2]
Solubility	DMSO: 83.33 mg/mL (196.76 mM)	[2]

Chemical Structure

BLU0588

C26H25N5O

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Caption: 2D Chemical Structure of **BLU0588**.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for **BLU0588** has not been identified in the reviewed literature. However, the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-step processes that may include:

- Heterocycle formation: Construction of the pyrrolo[2,3-b]pyridine core.
- Coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce substituents.



 Amide bond formation: Coupling of a carboxylic acid derivative with an amine to form the final amide linkage.

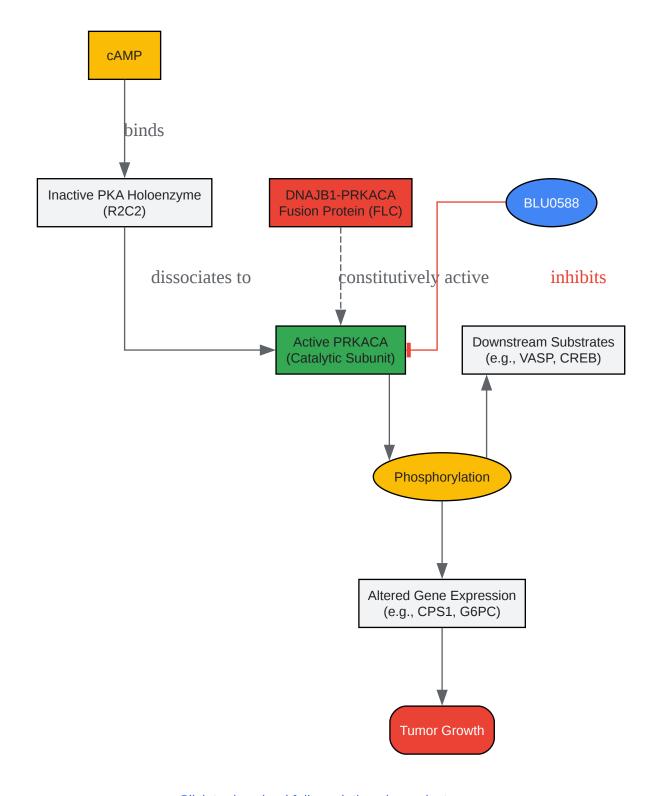
The stereospecific synthesis of the (1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-amine moiety is a critical step that likely involves chiral resolution or asymmetric synthesis to achieve the desired stereochemistry.

Mechanism of Action and Signaling Pathway

BLU0588 is an ATP-competitive inhibitor of the PRKACA catalytic subunit.[6] In the context of fibrolamellar carcinoma (FLC), a rare liver cancer, a specific gene fusion, DNAJB1-PRKACA, is a key oncogenic driver. This fusion protein leads to aberrantly high, cAMP-independent PRKACA activity.

Elevated PRKACA activity, in turn, leads to the phosphorylation of downstream targets, including VASP (Vasodilator-Stimulated Phosphoprotein), and dysregulation of gene expression programs that promote tumor growth. **BLU0588** directly inhibits the catalytic activity of both wild-type PRKACA and the DNAJB1-PRKACA fusion protein, thereby blocking downstream signaling events.





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Caption: BLU0588 Inhibition of the PRKACA Signaling Pathway in FLC.

Experimental Data



In Vitro Activity

Assay	Cell Line/System	Endpoint	Result	Reference
PRKACA Kinase Assay	Recombinant Enzyme	IC50	1 nM	[1][3]
Phospho-VASP Levels	FLC PDX Cells	IC50	Dose-dependent reduction	[1]
Gene Expression	FLC PDX Cells (14 days)	IC50 (CPS1, G6PC)	55-180 nM	

In Vivo Efficacy

Animal Model	Treatment	Duration	Result	Reference
FLC Patient- Derived Xenograft (PDX) in NOD-SCID mice	BLU0588 (30 mg/kg, oral, once daily)	34 days	48.5% tumor growth inhibition	[1][7]

Experimental Protocols PRKACA Kinase Inhibition Assay (General Protocol)

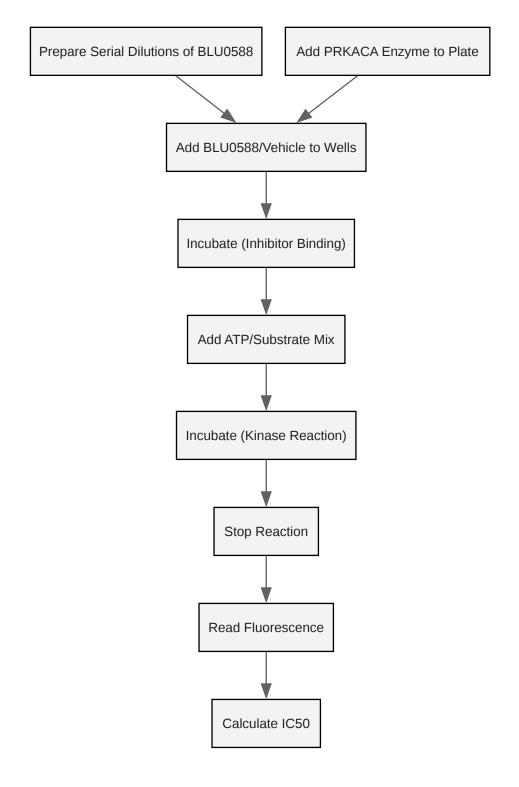
This protocol is a general guideline based on commercially available kinase assay platforms.

- Reagents and Materials:
 - Recombinant human PRKACA enzyme
 - Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
 - ATP
 - Fluorescently labeled kinase substrate (e.g., a peptide substrate for PRKACA)
 - BLU0588 stock solution (in DMSO)



- 384-well assay plates
- Plate reader capable of detecting fluorescence.
- Procedure:
 - 1. Prepare serial dilutions of **BLU0588** in kinase buffer.
 - 2. Add a fixed concentration of PRKACA enzyme to each well of the assay plate.
 - 3. Add the serially diluted **BLU0588** or vehicle control (DMSO) to the wells.
 - 4. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
 - 5. Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled substrate.
 - 6. Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
 - 7. Stop the reaction (e.g., by adding EDTA).
 - 8. Measure the fluorescence signal on a plate reader.
 - 9. Calculate the percent inhibition for each **BLU0588** concentration and determine the IC50 value using a suitable data analysis software.





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Caption: Workflow for a PRKACA Kinase Inhibition Assay.



In Vivo Patient-Derived Xenograft (PDX) Tumor Growth Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **BLU0588** in a PDX model.

- Animal Model:
 - Immunocompromised mice (e.g., NOD-SCID).
- Tumor Implantation:
 - 1. Obtain fresh FLC tumor tissue from a patient.
 - 2. Fragment the tumor tissue and implant it subcutaneously into the flank of the mice.
 - 3. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment:
 - 1. Randomize the tumor-bearing mice into treatment and control groups.
 - 2. Prepare a formulation of **BLU0588** for oral administration (e.g., in a suitable vehicle).
 - 3. Administer **BLU0588** orally to the treatment group at the desired dose and schedule (e.g., 30 mg/kg, once daily).
 - 4. Administer the vehicle alone to the control group.
- Monitoring and Endpoint:
 - Measure tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).
 - 2. Continue treatment for a predefined period (e.g., 34 days).
 - 3. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).



4. Calculate the tumor growth inhibition for the **BLU0588**-treated group compared to the control group.



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Caption: Workflow for an In Vivo PDX Efficacy Study.

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol describes a general method to assess changes in gene expression in FLC cells following **BLU0588** treatment.

- Cell Culture and Treatment:
 - 1. Culture FLC cells (e.g., from a PDX model) in appropriate media.
 - 2. Treat the cells with various concentrations of **BLU0588** or vehicle for a specified duration (e.g., 24 hours or 14 days).
- RNA Extraction:
 - 1. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
 - 2. Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer or Agilent Bioanalyzer).
- cDNA Synthesis:
 - 1. Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
- qRT-PCR:



- Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., CPS1, G6PC) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan-based PCR master mix.
- 2. Perform the qRT-PCR reaction in a real-time PCR instrument.
- 3. Analyze the data using the $\Delta\Delta$ Ct method to determine the relative fold change in gene expression in **BLU0588**-treated cells compared to control cells.

Conclusion

BLU0588 is a highly potent and selective inhibitor of PRKACA with demonstrated in vitro and in vivo activity against FLC models. Its mechanism of action directly targets the key oncogenic driver in this disease. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of **BLU0588** and for the development of novel targeted therapies for FLC and other diseases driven by aberrant PRKACA signaling.

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